

ACR-368: A Comparative Analysis of Monotherapy and Combination Therapy

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Compound of Interest

Compound Name: **NTR 368**

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Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with other agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.

ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell cycle checkpoint kinases, CHK1 and CHK2.^[1] Its mechanism of action disrupts the DNA damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical investigations are currently underway to evaluate its efficacy in various solid tumors, with a particular focus on a precision medicine approach guided by the proprietary OncoSignature® biomarker test.^[2]

Efficacy of ACR-368 Monotherapy in OncoSignature® Positive Patients

ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma who are identified as OncoSignature® positive.^[3] The OncoSignature® test is a predictive precision proteomics-based assay designed to identify patients most likely to respond to ACR-368.^[1]

Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically, in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of 62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort had not been reached at the time of data cutoff, with all responding patients remaining on therapy for approximately 6 months, suggesting the potential for durable responses.[1]

ACR-368 Combination Therapy in OncoSignature® Negative Patients

For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating ACR-368 in combination with ultra-low dose gemcitabine.[3] The rationale for this combination is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-368.

Initial results from the combination therapy arm in OncoSignature-negative patients with ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this cohort, 8 out of 16 patients achieved stable disease.[2]

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the clinical trials of ACR-368 as a monotherapy and in combination therapy.

Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)

Indication	Number of Patients (n)	Overall Response Rate (ORR)	95% Confidence Interval (CI)	Median Duration of Response (mDoR)
Ovarian & Endometrial Cancer	10	50%	-	Not Reached
Endometrial Cancer	8 (efficacy-evaluable)	62.5%	30.4 - 86.5	Not Reached (~6 months at data cut-off)

Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature® Negative Patients)

Indication	Number of Patients (n)	Outcome
Ovarian & Endometrial Cancer	16	8 patients (50%) achieved Stable Disease

Table 3: Safety Profile of ACR-368

Therapy	Common Treatment-Related Adverse Events (TRAEs)
Monotherapy	Predominantly transient and reversible mechanism-based hematological AEs, typically occurring in the first 1-2 cycles. Notable absence of long-lasting myelosuppression and severe non-hematological AEs. [4]
Combination with Gemcitabine	The adverse event profile was reported to be consistent with past trials of ACR-368, with predominantly reversible and transient mechanism-based hematological adverse events. [2]

Experimental Protocols

NCT05548296: A Phase 1b/2 Basket Study of ACR-368

This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy and safety of ACR-368.[\[3\]](#)

- Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma.[\[3\]](#)
- Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature® status.[\[3\]](#)
- Treatment Arms:
 - Arm 1 (OncoSignature® Positive): ACR-368 monotherapy.[\[3\]](#)
 - Arm 2 (OncoSignature® Negative): ACR-368 in combination with ultra-low dose gemcitabine.[\[3\]](#)
- Primary Endpoints:
 - Arm 1: Overall Response Rate (ORR) per RECIST v1.1.
 - Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the combination, followed by ORR.
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

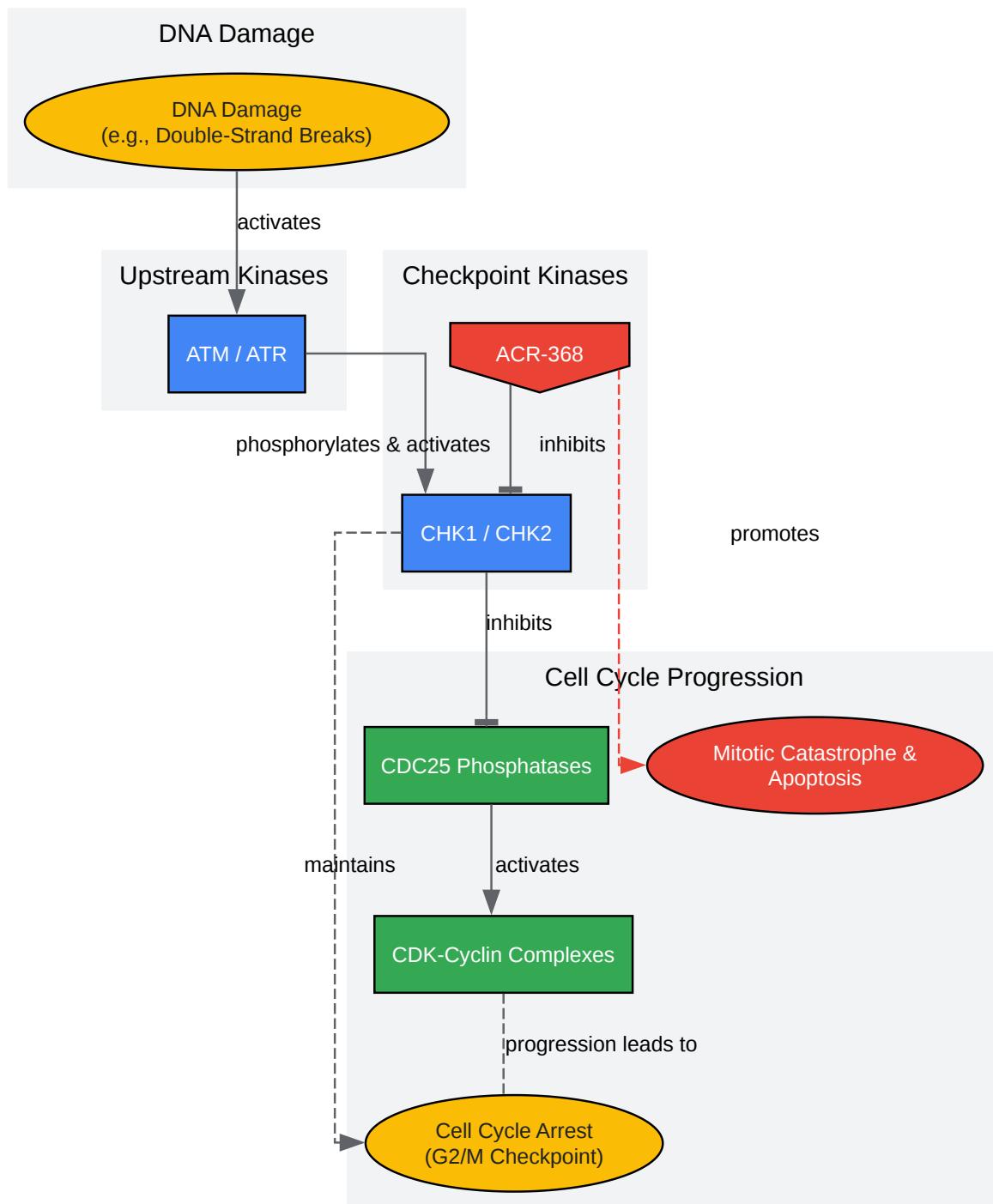
OncoSignature® Assay Methodology

The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a proteomics-based approach to identify patients whose tumors are most likely to be sensitive to ACR-368.[\[1\]](#) The assay is performed on pretreatment tumor biopsies.[\[1\]](#)

Visualizing the Mechanism and Workflow

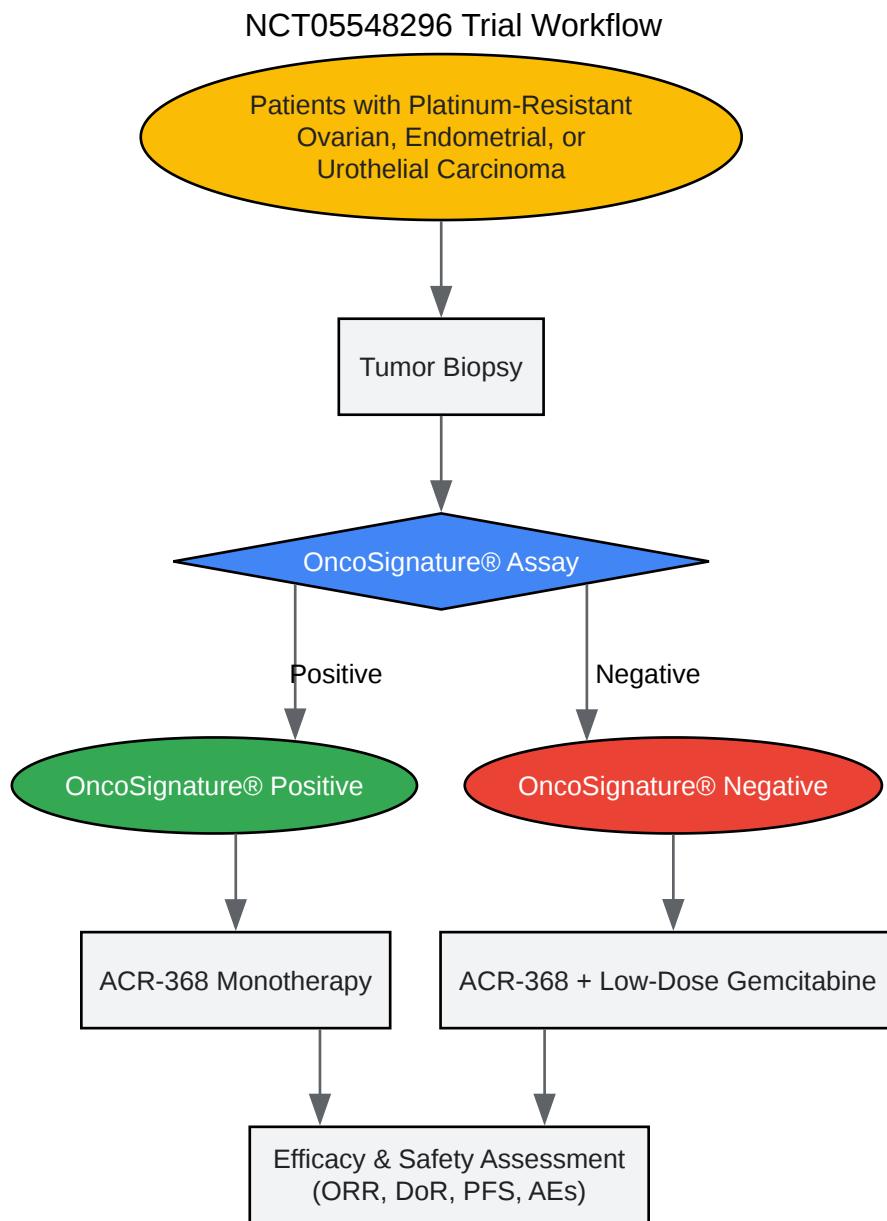
To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following diagrams are provided.

ACR-368 Mechanism of Action



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Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.

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Caption: Patient stratification in the NCT05548296 trial.

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